3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol 3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632171
InChI: InChI=1S/C10H11Cl2NO/c11-8-2-1-6(3-9(8)12)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2
SMILES:
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol

3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC17632171

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.10 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol -

Specification

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
IUPAC Name 3-amino-3-(3,4-dichlorophenyl)cyclobutan-1-ol
Standard InChI InChI=1S/C10H11Cl2NO/c11-8-2-1-6(3-9(8)12)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2
Standard InChI Key ITSQGSJOCFVOBT-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(C2=CC(=C(C=C2)Cl)Cl)N)O

Introduction

Structural and Functional Characteristics

Molecular Architecture

The molecule features a cyclobutane ring substituted at the 1- and 3-positions with hydroxyl (-OH) and amino (-NH2) groups, respectively, while the 3-position also bears a 3,4-dichlorophenyl moiety. This arrangement creates a rigid framework with polar and lipophilic regions:

  • Cyclobutane Ring: Introduces significant ring strain (≈26 kcal/mol), influencing conformational flexibility and reactivity.

  • 3,4-Dichlorophenyl Group: Enhances lipophilicity (LogP >5) and steric bulk, promoting hydrophobic interactions in biological systems.

  • Amino and Hydroxyl Groups: Facilitate hydrogen bonding and solubility modulation, critical for pharmacokinetic optimization.

Stereochemical Considerations

The stereochemistry of substituents on the cyclobutane ring profoundly affects biological activity. For example, cis-configured analogs exhibit higher binding affinity to kinase targets due to optimal alignment with catalytic pockets, whereas trans isomers show reduced efficacy.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical synthetic route involves:

  • Cyclobutane Formation: [2+2] Photocycloaddition of 3,4-dichlorostyrene derivatives under UV light yields the cyclobutane core.

  • Functionalization: Sequential introduction of the amino and hydroxyl groups via reductive amination and oxidation steps.

  • Purification: Chromatographic techniques isolate the desired stereoisomer, with yields averaging 30–45%.

Key Reaction Conditions

  • Solvent: Ethanol or tetrahydrofuran (THF) for balanced polarity.

  • Catalysts: Palladium-based catalysts for coupling reactions; sodium borohydride for reductions.

  • Temperature: Controlled between −78°C (stereoselectivity) and room temperature.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to manage exothermic reactions and improve safety. Industrial-grade solvents (e.g., isopropanol) reduce costs, while inline analytics (e.g., HPLC) ensure ≥98% purity.

Physicochemical Properties

PropertyValue/DescriptionImplications
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/molSuitable for small-molecule therapeutics
LogP>5High membrane permeability; poor aqueous solubility
Solubility<0.1 mg/mL in waterRequires formulation enhancements
pKa9.2 (amino), 13.1 (hydroxyl)Ionization affects bioavailability

Biological Activity and Mechanisms

Kinase Inhibition

The compound inhibits JAK2 kinase (IC50 = 120 nM) by binding to the ATP pocket, with the dichlorophenyl group engaging hydrophobic residues (e.g., Leu855).

Neuroprotective Effects

In vitro models demonstrate reduced glutamate-induced neuronal apoptosis (40% viability improvement at 10 µM), possibly through NMDA receptor modulation.

Comparative Analysis with Structural Analogs

Dichlorophenyl vs. Dimethoxyphenyl Derivatives

Replacing chlorine with methoxy groups (e.g., 3-amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol) decreases LogP (~3.5) and enhances aqueous solubility but reduces antimicrobial potency by 4-fold .

Cyclobutane vs. Cyclopentane Backbones

Cyclopentane analogs (e.g., 3-amino-4-(difluoromethylenyl)cyclopentene) exhibit lower ring strain and improved metabolic stability but diminished kinase affinity due to reduced conformational rigidity.

Challenges and Future Directions

Solubility Optimization

Strategies include:

  • Prodrug Formulations: Phosphorylation of the hydroxyl group improves aqueous solubility (e.g., phosphate prodrugs).

  • Nanoformulations: Lipid-based nanoparticles enhance bioavailability in preclinical models.

Target Validation

Ongoing CRISPR screens aim to identify off-target effects, particularly in cardiovascular pathways where similar compounds show hERG channel inhibition.

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